7-Methylhypoxanthine
Overview
Description
7-Methylhypoxanthine (7-MX) is a caffeine metabolite that has been studied for its potential in preventing myopia and eye elongation in animals and humans. It is known to work by blocking adenosine receptors in the posterior part of the eye and increasing the concentration of scleral collagen, which may counteract the myopia-enhancing effects of low ambient lighting . 7-MX is also a key intermediate in the biosynthesis of caffeine in plants, particularly in tea leaves, where it is methylated to form theobromine and subsequently caffeine .
Synthesis Analysis
The biosynthesis of 7-MX in tea plants involves methyltransferase activities that transfer methyl groups from S-adenosylmethionine to 7-MX to produce theobromine, which is then further methylated to form caffeine . In the laboratory, selective N-7 alkylation of 3-methylhypoxanthine has been used to synthesize various derivatives, including the marine natural product malonganenone J .
Molecular Structure Analysis
7-MX is a methylxanthine, a group of compounds derived from the purine base xanthine. The molecular structure of 7-MX is characterized by a methyl group at the 7th position of the xanthine molecule. The structure of methylxanthines is crucial for their bioactivity, and slight modifications can lead to significant changes in their pharmacological properties .
Chemical Reactions Analysis
7-MX can undergo various chemical reactions, including alkylation, which has been used to synthesize different derivatives. For instance, 7-MX can be alkylated at the N-7 position to produce dialkylated purines . The reactivity of 7-MX towards different reagents and its role as a substrate or inhibitor for enzymes like xanthine oxidase has also been explored .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-MX have been studied in the context of its solubility, reactivity, and interaction with other molecules. For example, the solubility of 7-MX derivatives in organic solvents has been improved by synthesizing 8-alkyl derivatives, which retain the electronic and tautomeric properties of the unsubstituted compounds . The identification of 7-MX in cacao products was achieved using high-performance liquid chromatography, demonstrating its presence in common dietary sources .
Safety and Toxicity Analysis
The safety and toxicity of 7-MX have been evaluated in sub-chronic and chronic toxicity studies. It was found to be safe with no mortality or signs of toxicity at various doses, in contrast to other methylxanthines like caffeine and theobromine . Additionally, genotoxic and mutagenic potential studies have shown that 7-MX does not cause significant DNA damage or mutations, indicating its non-genotoxic and non-mutagenic nature .
Scientific Research Applications
Selective N-7 Alkylation of 3-Methylhypoxanthine : This study demonstrates the reaction of 3-methylhypoxanthine with various alkyl halides under basic conditions, leading to the synthesis of malonganenone J, a marine natural product, through selective N-7 alkylation of 3-methylhypoxanthine (Jafari Chamgordani, Paulsen, & Gundersen, 2016).
Methylated 7-Deazahypoxanthines as Regiochemical Probes of Xanthine Oxidase : This research explored the oxidation of 7-deazahypoxanthine by cow's milk xanthine oxidase and identified its inhibitory impact on the enzymatic reaction, highlighting its potential in probing the structural requirements of ligand binding (Rosemeyer & Seela, 1983).
Detection of 9-Methylhypoxanthine Tetrad by Electrospray Ionization Mass Spectrometry : The study focused on the formation of stable cluster ion tetrads by 9-methylhypoxanthine, a contrast to hypoxanthine, as detected by electrospray ionization mass spectrometry (Frańska & Łabędzka, 2012).
Synthesis of Purine Derivatives : Research in 1967 on the methylation of 2-chloro-7-methylhypoxanthine led to the discovery of isomers like 2-chloro-3,7-dimethylhypoxanthine, contributing to the understanding of purine chemistry (Ovcharova & Golovchinskaya, 1967).
Increased Concentration of 7-Methylguanine and 1-Methylhypoxanthine in Urine of Rats Bearing Yoshida Tumour : This study noted an increased excretion of methylated purines in rats with Yoshida Tumour, indicating their role as non-specific cancer markers (Hanski & Stehlik, 1980).
Effects of 7-Methylxanthine on Deprivation Myopia and Retinal Dopamine Release in Chickens : Investigating 7-methylxanthine's effects on myopia, this study found it did not inhibit deprivation myopia in chickens and had only minor effects on choroidal thickness and retinal dopamine (Liu, Schaeffel, Trier, & Feldkaemper, 2019).
Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques : This research demonstrated that 7-methylxanthine can reduce axial myopia produced by hyperopic defocus and induce hyperopia in control eyes, suggesting its therapeutic potential in slowing myopia progression (Hung et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-methyl-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQMKYHLDADRLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143419 | |
Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Methylhypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7-Methylhypoxanthine | |
CAS RN |
1006-08-2 | |
Record name | 1,7-Dihydro-7-methyl-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6H-Purin-6-one, 1,7-dihydro-7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methylhypoxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methylhypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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